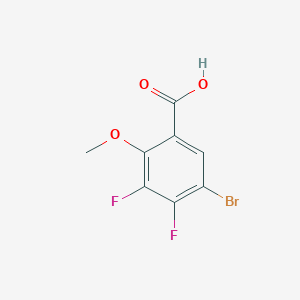

5-Bromo-3,4-difluoro-2-methoxybenzoic acid

CAS No.:

Cat. No.: VC18022558

Molecular Formula: C8H5BrF2O3

Molecular Weight: 267.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrF2O3 |

|---|---|

| Molecular Weight | 267.02 g/mol |

| IUPAC Name | 5-bromo-3,4-difluoro-2-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H5BrF2O3/c1-14-7-3(8(12)13)2-4(9)5(10)6(7)11/h2H,1H3,(H,12,13) |

| Standard InChI Key | UXBBHVBRNGVXEZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(C=C1C(=O)O)Br)F)F |

Introduction

Structural and Molecular Characteristics

The compound features a benzoic acid backbone substituted with bromine at the 5-position, fluorine atoms at the 3- and 4-positions, and a methoxy group at the 2-position. This substitution pattern creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity and intermolecular interactions .

Table 1: Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular formula | |

| Molecular weight | 267.03 g/mol |

| Melting point (predicted) | 120–130°C |

| Boiling point | 300–320°C (estimated) |

| Density | 1.65–1.75 g/cm³ (predicted) |

| Solubility in water | Insoluble |

| pKa (carboxylic acid) | ~3.5–4.0 (estimated) |

The low water solubility aligns with trends observed in fluorinated and brominated benzoic acids, such as 5-fluoro-2-methoxybenzoic acid (water-insoluble, melting point: 87–91°C) .

Synthetic Pathways

Bromination of a Difluoro-Methoxybenzoic Acid Precursor

The most plausible route involves electrophilic bromination of 3,4-difluoro-2-methoxybenzoic acid. This mirrors methodologies described in patents for analogous compounds:

-

Reagents: Bromine () serves as the brominating agent, while or activated acts as a Lewis acid catalyst .

-

Conditions:

-

Workup: The crude product is extracted with methylene chloride, washed with to remove excess bromine, and purified via recrystallization .

Example Protocol

-

Step 1: 3,4-Difluoro-2-methoxybenzoic acid (30 g) is dissolved in glacial acetic acid (200 mL) with (0.5 g).

-

Step 2: (11 mL in 30 mL acetic acid) is added dropwise over 2 hours at 45°C.

-

Step 3: The mixture is stirred for 10 hours, heated to 78°C for 5 hours, cooled, and filtered to yield the product .

Physicochemical Properties

Thermal Stability

The compound’s thermal decomposition is predicted to occur above 250°C, consistent with brominated aromatics. Differential scanning calorimetry (DSC) of similar compounds shows exothermic peaks near 130°C, correlating with melting points .

Spectroscopic Data

-

IR: Strong absorption bands at ~1680 cm⁻¹ (carboxylic acid C=O) and 1250–1150 cm⁻¹ (C-F and C-Br stretches) .

-

NMR:

Applications and Biological Activity

Pharmaceutical Intermediates

The compound’s structure suggests utility in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl derivatives, a common step in drug discovery . For instance, vinylation of similar bromobenzoic acids yields intermediates for kinase inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume